3-Methoxy-6-piperazin-1-ylpyridazine
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Overview
Description
3-Methoxy-6-piperazin-1-ylpyridazine is a chemical compound with the molecular formula C₉H₁₄N₄O and a molecular weight of 194.24 g/mol It is characterized by the presence of a methoxy group at the 3-position and a piperazinyl group at the 6-position of a pyridazine ring
Preparation Methods
The synthesis of 3-Methoxy-6-piperazin-1-ylpyridazine typically involves the reaction of 3-methoxypyridazine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
3-Methoxy-6-piperazin-1-ylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The methoxy and piperazinyl groups can participate in substitution reactions with suitable reagents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-6-piperazin-1-ylpyridazine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets and pathways. The piperazinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxy group may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
3-Methoxy-6-piperazin-1-ylpyridazine can be compared with other similar compounds, such as:
3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine: This compound has a similar structure but with a methylphenyl group instead of a piperazinyl group.
3-Methoxy-6-(1-piperazinyl)pyridazine: This compound is structurally similar but lacks the additional substituents on the piperazinyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-methoxy-6-piperazin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-9-3-2-8(11-12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUQMOCHDLJAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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